3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride
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Overview
Description
3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride is a chemical compound with the molecular formula C6H14FN·HCl. It is a fluorinated amine derivative, often used in various chemical and pharmaceutical research applications. The compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in aqueous solutions .
Scientific Research Applications
3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving fluorinated compounds and their biological interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly those involving fluorinated amines.
Industry: Used in the production of specialty chemicals and intermediates.
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride typically involves the fluorination of a suitable precursor, followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes:
Fluorination: Introduction of a fluorine atom to the precursor molecule using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: Conversion of the fluorinated intermediate to the amine using reagents such as ammonia or amines under suitable conditions.
Hydrochloride Formation: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines or other derivatives.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological activities, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-methylpropane-1-amine;hydrochloride
- 3-Fluoro-2-methylbutan-2-amine;hydrochloride
- 2,3-Dimethylbutan-2-amine;hydrochloride
Uniqueness
3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride is unique due to the presence of both fluorine and dimethyl groups, which can significantly influence its chemical and biological properties. The fluorine atom enhances its metabolic stability and lipophilicity, while the dimethyl groups can affect its steric interactions with molecular targets .
Properties
IUPAC Name |
3-fluoro-2,3-dimethylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN.ClH/c1-5(2,7)6(3,4)8;/h8H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSOOSHYFDCOAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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